molecular formula C7H11ClF3N B2546657 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2503201-74-7

6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2546657
CAS No.: 2503201-74-7
M. Wt: 201.62
InChI Key: MZQGYSKSIXJBTH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative with a fused bicyclo[3.2.0]heptane core. The trifluoromethyl (-CF₃) group at the 6-position confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-4-2-11-3-5(4)6;/h4-6,11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQGYSKSIXJBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, often referred to in the literature as a derivative of azabicyclic compounds, exhibits significant interactions with various biological targets, particularly in the realm of neurological disorders.

  • Molecular Formula : C₆H₈ClF₃N
  • Molecular Weight : 169.60 g/mol
  • CAS Number : 1638761-34-8

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications .

Biological Activity Overview

Research indicates that 6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride exhibits notable biological activities, particularly as a ligand for dopamine receptors. Its binding affinities at D(2L) and D(3) dopamine receptor subtypes have been highlighted, suggesting its potential utility in treating neurological disorders such as schizophrenia and Parkinson's disease.

The compound's mechanism involves modulation of dopamine receptor activity, which is crucial for neurotransmission and is implicated in various psychiatric and neurological conditions. The structural characteristics of the bicyclic framework allow for optimal interaction with receptor sites, enhancing its pharmacological efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Binding :
    • A study demonstrated that derivatives of 6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane show higher binding affinities for D(2L) and D(3) receptors compared to D(1) receptors, indicating a selective interaction that may lead to reduced side effects associated with broader receptor activation.
  • Antiprotozoal Activity :
    • Related compounds within the azabicyclic family have been investigated for their antiprotozoal properties against Plasmodium falciparum and Trypanosoma brucei. These studies suggest that modifications in the bicyclic structure can enhance antiplasmodial activity, potentially leading to new treatments for malaria .

Comparative Biological Activity Table

Compound NameTarget ActivityBinding AffinityReference
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochlorideDopamine ReceptorsHigh (D(2L), D(3))
3-Azabicyclo[3.2.2]nonaneAntiprotozoal (Malaria)Moderate
4-Thia-1-azabicyclo[3.2.0]heptaneAntitrypanosomalHigh

Synthesis and Derivatives

The synthesis of 6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride typically involves multi-step organic reactions that can be optimized for yield in industrial settings. The versatility of this compound allows for various derivatives to be synthesized, each potentially exhibiting unique biological activities.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13ClF3NO2
  • Molecular Weight : 202 g/mol
  • Structure : The compound features a bicyclic framework with a nitrogen atom integrated into the structure, characteristic of azabicyclo compounds.

Medicinal Chemistry

The compound's trifluoromethyl group significantly enhances its ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This property makes it valuable for studying enzyme kinetics and metabolic processes.

  • Biological Activity : Research indicates that 6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane; hydrochloride interacts with specific molecular targets within biological systems, modulating various biochemical pathways. It has been shown to exhibit inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurotransmission .

Drug Development

The compound is explored as a potential therapeutic agent due to its interactions with biological targets that can lead to significant pharmacological effects.

  • Therapeutic Potential : Studies have indicated that derivatives of this compound may serve as effective inhibitors for conditions such as Alzheimer's disease by targeting cholinesterase enzymes . The presence of the trifluoromethyl group is believed to enhance selectivity and affinity for these enzymes.

Chemical Synthesis

In synthetic chemistry, this compound is utilized in various reactions due to its unique structural characteristics.

  • Synthesis Techniques : The synthesis often involves palladium-catalyzed reactions and nucleophilic substitutions under mild conditions to preserve the bicyclic structure . Continuous flow reactors may be employed for large-scale production.

Case Study 1: Enzyme Inhibition

A study examined the inhibition of acetylcholinesterase by derivatives of 6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane; hydrochloride. Various analogs were synthesized and tested for their inhibitory activity using Ellman's method, revealing IC50 values that suggest some compounds exhibit stronger inhibition than established drugs like rivastigmine .

CompoundIC50 (µM)Comparison Drug
A27.04Rivastigmine
B58.01Rivastigmine

Case Study 2: Antimicrobial Activity

Research also focused on the antimicrobial properties of related compounds containing the trifluoromethyl group. Several derivatives showed significant activity against Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Core Bicyclic Scaffold Variations

Compound Name Bicyclo System Substituent(s) Key Properties
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane HCl [3.2.0] CF₃ at 6-position High lipophilicity, potential CNS activity
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane HCl [3.2.0] Two F atoms at 6-position Increased polarity vs. CF₃ analog; reduced steric bulk
3-Oxa-6-azabicyclo[3.2.0]heptane HCl [3.2.0] O-atom in 3-oxa bridge Enhanced solubility due to ether linkage; lower logP vs. CF₃ analog
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane [3.2.0] Aromatic Br substituent Steric hindrance from bromine; potential for π-π interactions in binding sites
3-Azabicyclo[3.1.1]heptane-6-carboxylate HCl [3.1.1] Ester group at 6-position Flexible scaffold; carboxylate enables prodrug strategies

Key Observations :

  • Substituent Effects : Fluorinated derivatives (CF₃, F) exhibit improved metabolic stability over brominated or hydroxylated analogs .

Pharmacological Activity Comparison

Compound Class Biological Target Activity Profile (IC₅₀ or Ki) Reference
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane Serotonin/Norepinephrine/Dopamine Reuptake Triple reuptake inhibitor (Ki < 10 nM) Micheli et al. (2010a)
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane HCl Hypothetical CNS targets Predicted high BBB penetration (logP ~2.5) N/A (extrapolated from )
3-Azabicyclo[3.1.1]heptane-6-one HCl Unspecified enzyme inhibition Stable at room temperature Storage data

Key Observations :

  • Triple Reuptake Inhibitors : Bicyclo[4.1.0] analogs with dichlorophenyl groups show potent inhibition of neurotransmitter reuptake, suggesting that substituent size/electronic properties are critical for target engagement .
  • CF₃ vs. Br : The trifluoromethyl group’s smaller size and higher electronegativity may reduce off-target interactions compared to bulkier bromophenyl derivatives .

Physicochemical Properties

Property 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane HCl (Predicted) 3-Oxa-6-azabicyclo[3.2.0]heptane HCl trans-6,6-Difluoro Analog
Molecular Weight (g/mol) ~215.6 149.6 ~166.5
logP ~2.5 (estimated) 1.07 (predicted) ~1.8
pKa ~9.5 (amine) 10.59 (predicted) ~9.0
Solubility (aq.) Low Moderate (due to oxa bridge) Low

Key Observations :

  • The trifluoromethyl group significantly increases lipophilicity (logP) compared to oxa-bridged analogs, favoring membrane permeability .
  • Higher pKa values in oxa-containing derivatives suggest stronger basicity, which may impact protonation states under physiological conditions .

Q & A

Q. Basic Research Focus

  • X-ray crystallography or NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) resolves the bicyclic framework and confirms stereochemistry .
  • Stability assessment : Monitor degradation under varying pH, temperature, and humidity via HPLC-UV or LC-MS. Storage at 2–8°C in inert atmospheres is recommended for related azabicyclo derivatives .
    Advanced Consideration : Use computational modeling (DFT) to predict electronic effects of the trifluoromethyl group on ring strain and reactivity .

What strategies resolve contradictions in reported bioactivity data for azabicyclo derivatives?

Advanced Research Focus
Discrepancies in receptor selectivity or potency (e.g., dopamine D4 vs. 5-HT2A) may arise from:

  • Conformational flexibility : Rigidify the scaffold via substituent placement (e.g., trifluoromethyl at C6) to lock bioactive conformations .
  • Assay variability : Validate in vitro binding assays (e.g., radioligand displacement) with standardized cell lines and controls. Cross-validate with in vivo microdialysis for functional activity .
    Example : Derivatives with 3,4-dichlorophenyl groups showed improved triple reuptake inhibition (SERT, NET, DAT) but required pharmacokinetic optimization to reduce cytotoxicity .

How can researchers optimize pharmacokinetic properties of azabicyclo-based CNS drug candidates?

Q. Advanced Research Focus

  • Brain penetration : Introduce lipophilic groups (e.g., trifluoromethyl) to enhance blood-brain barrier permeability. Balance with solubility via prodrug strategies (e.g., esterification) .
  • Metabolic stability : Replace labile moieties (e.g., ester linkages) with bioisosteres. For example, compound 14 (BIIB129) incorporated the azabicyclo linker to improve potency but required structural tweaks to reduce hepatic clearance .
    Data Table : Pharmacokinetic Parameters of Selected Derivatives
CompoundCl (mL/min/kg)Brain Penetration (AUC ratio)Target IC50 (nM)
142472.10.036 (WB CD69)
17893.50.76 (TMD8)
Source: Adapted from

What experimental approaches validate the scaffold’s mimicry of meta-substituted benzenes?

Q. Advanced Research Focus

  • Vector angle analysis : Compare exit vector angles (e.g., between substituents) using crystallographic data. Bicyclo[3.2.0] systems mimic meta-substituted benzenes with ~120° angles, enabling bioisosteric replacement .
  • Physicochemical profiling : Measure logP, pKa, and polar surface area to match the parent aromatic compound. For antiprotozoal activity, ensure similar hydrogen-bonding capacity and steric bulk .

How can cytotoxicity be mitigated in azabicyclo-based therapeutics?

Q. Advanced Research Focus

  • Structure-toxicity relationships : Screen for off-target effects (e.g., hERG inhibition) early. Compound 14’s cell death in TMD8 assays was linked to excessive BTK inhibition; reducing kinact/Ki ratios improved safety .
  • Prodrug design : Mask reactive functionalities (e.g., primary amines) with cleavable groups (e.g., carbamates) to minimize direct toxicity .

What role does the trifluoromethyl group play in electronic and steric effects?

Q. Advanced Research Focus

  • Electron-withdrawing effects : The -CF₃ group increases electrophilicity, enhancing interactions with target proteins (e.g., BTK’s cysteine residues in covalent inhibitors) .
  • Steric hindrance : Use molecular docking to assess how -CF₃ placement affects binding pocket occupancy. For CNS targets, avoid excessive bulk that reduces blood-brain barrier penetration .

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